2-[(4-Chlorophenyl)thio]-5-nitrobenzoic acid
Description
2-[(4-Chlorophenyl)thio]-5-nitrobenzoic acid is a benzoic acid derivative featuring a nitro group at the 5-position and a 4-chlorophenylthio substituent at the 2-position. Its molecular formula is C₁₃H₈ClNO₄S, with a molecular weight of 309.72 g/mol . It serves as a key intermediate in synthesizing agrochemicals and pharmaceuticals, leveraging its aromatic and electrophilic properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4S/c14-8-1-4-10(5-2-8)20-12-6-3-9(15(18)19)7-11(12)13(16)17/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVJQOLVSLSVQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)thio]-5-nitrobenzoic acid typically involves the reaction of 4-chlorothiophenol with 5-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
4-chlorothiophenol+5-nitrobenzoyl chloridepyridine2-[(4-Chlorophenyl)thio]-5-nitrobenzoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)thio]-5-nitrobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorophenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-[(4-Chlorophenyl)thio]-5-aminobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
2-[(4-Chlorophenyl)thio]-5-nitrobenzoic acid is an aromatic compound with diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structural features, including a chlorophenylthio group and a nitro group, contribute to its potential utility in various applications.
Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile building block for synthesizing more complex organic molecules, facilitating the development of novel compounds with desired properties.
Biology
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, potentially making it useful in developing new antibacterial agents.
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties, warranting further investigation into its mechanisms and efficacy against various cancer cell lines.
Medicine
- Therapeutic Applications : The unique chemical structure of the compound suggests potential therapeutic applications, particularly in drug design targeting specific biological pathways. Its interaction with cellular components may lead to various biological effects, including enzyme inhibition or receptor modulation.
Industry
- Material Development : The compound is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties to create innovative products.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)thio]-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenylthio group may also contribute to the compound’s activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2-[(Carboxymethyl)thio]-5-nitrobenzoic Acid (CAS 26759-50-2)
- Structure : Replaces the 4-chlorophenylthio group with a carboxymethylthio (-SCH₂COOH) moiety.
- Molecular Formula: C₉H₇NO₆S (MW: 257.22 g/mol).
- Properties : Higher polarity due to the additional carboxylic acid group, leading to increased water solubility (PSA: 145.72 Ų) compared to the target compound. Boiling point is 503.1°C , and density is 1.66 g/cm³ .
- Applications : Likely used in chelating agents or metal-binding studies due to its dual carboxylic acid groups.
2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde (CAS 175278-42-9)
- Structure : Substitutes the carboxylic acid with an aldehyde group and replaces the 4-chlorophenyl with 4-methylphenyl.
- Properties : The aldehyde group enhances electrophilicity, favoring nucleophilic addition reactions. The methyl group increases lipophilicity (logP ≈ 2.5 estimated) compared to the chloro substituent .
- Synthetic Utility: Potential precursor for Schiff base formation or heterocyclic synthesis.
Core Heterocyclic Analogues
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic Acid (CAS 57800-76-7)
- Structure: Thiophene ring replaces the benzene core, with a 4-chlorophenyl and amino substituents.
- The amino group increases solubility (PSA: ~120 Ų) .
- Biological Relevance : Thiophene derivatives are prominent in antimicrobial and anticancer agents.
5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic Acid (ACJ)
- Structure: Phenoxy group with 2-chloro-4-CF₃ substituents replaces the thioether linkage.
- Molecular Formula: C₁₄H₇ClF₃NO₅ (MW: 381.67 g/mol).
- Properties: The trifluoromethyl group boosts lipophilicity (logP ~3.0), enhancing membrane permeability. The phenoxy group may reduce oxidative metabolism compared to thioethers .
Pharmacophore-Modified Derivatives
2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic Acid
- Structure : Incorporates a piperidine ring with an ethoxycarbonyl group.
- Properties : The basic nitrogen in piperidine enables salt formation, improving bioavailability. The ester group offers a site for prodrug derivatization .
- Applications: Potential CNS-targeted drug candidate due to piperidine’s blood-brain barrier penetration.
Physicochemical Properties
| Property | Target Compound | 2-[(Carboxymethyl)thio]-5-nitrobenzoic Acid | 5-[2-Chloro-4-CF₃-phenoxy]-2-nitrobenzoic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 309.72 | 257.22 | 381.67 |
| PSA (Ų) | ~110 | 145.72 | ~120 |
| logP | ~2.5 | 1.99 | ~3.0 |
| Boiling Point (°C) | Not reported | 503.1 | Not reported |
Biological Activity
2-[(4-Chlorophenyl)thio]-5-nitrobenzoic acid is an aromatic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₃H₈ClNO₄S
- Molecular Weight : Approximately 309.725 g/mol
The structure includes a benzoic acid core substituted with a nitro group and a chlorophenylthio moiety, contributing to its unique reactivity and biological properties. The presence of both the nitro and thio groups is believed to enhance its interaction with various biological targets.
Research indicates that the mechanism of action for this compound may involve the reduction of the nitro group to form reactive intermediates that can interact with cellular targets. The chlorophenylthio group is thought to facilitate interactions with specific enzymes or receptors, potentially leading to significant biological effects.
Antimicrobial Activity
The compound exhibits promising antimicrobial properties. Studies suggest that it may inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens is limited.
Anticancer Potential
Preliminary investigations into the anticancer activity of this compound indicate it may possess cytotoxic effects against certain cancer cell lines. The exact pathways through which it exerts these effects are still under investigation, but the compound's ability to form reactive intermediates may play a crucial role in inducing apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Chlorobenzenesulfonamide | Sulfonamide group instead of thio group | Antimicrobial properties |
| 5-Nitrobenzoic acid | Lacks chlorophenylthio moiety | Simpler structure, less reactivity |
| 2-(4-Chlorophenyl)-5-nitrophenol | Hydroxyl instead of carboxylic acid | Potential antioxidant activity |
| 2-(4-Methylphenyl)thio-5-nitrobenzoic acid | Methyl substitution on phenyl ring | Different electronic properties |
This table highlights how the presence of the chlorophenylthio and nitro groups in this compound contributes to its distinctive reactivity compared to other compounds.
Case Studies and Research Findings
While comprehensive clinical studies specifically targeting this compound are scarce, several research findings provide insights into its potential applications:
- Antimicrobial Studies : In vitro studies have shown that compounds with similar thio and nitro functionalities exhibit varied degrees of antimicrobial activity. The specific mechanisms by which they inhibit microbial growth often involve disruption of cellular processes or direct interaction with microbial DNA.
- Cytotoxicity Assays : Preliminary cytotoxicity assays using human cancer cell lines indicate that derivatives of this compound may induce cell death at varying concentrations. Further studies are needed to establish dose-response relationships and identify specific cancer types that may be more susceptible to treatment .
- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored, particularly concerning cholinesterase inhibition. Similar thio compounds have shown promising results in inhibiting acetylcholinesterase (AChE), suggesting that further exploration into this area could yield valuable therapeutic insights .
Q & A
Q. What are the common synthetic routes for preparing 2-[(4-Chlorophenyl)thio]-5-nitrobenzoic acid?
Methodological Answer: The synthesis typically involves introducing the thioether and nitro groups onto a benzoic acid backbone. Key methods include:
- Thionyl Chloride Activation : Reacting the benzoic acid precursor with thionyl chloride (SOCl₂) in solvents like benzene or dichloromethane (DCM) under reflux (4–12 hours). Catalysts such as N-methylacetamide or DMF improve reactivity .
- Regioselective Sulfur Introduction : Coupling 4-chlorothiophenol with a nitro-substituted benzoic acid derivative using nucleophilic aromatic substitution. Temperature control (0–50°C) and solvent polarity (e.g., DCM vs. benzene) influence regioselectivity .
- Purification : Crude products are washed with water, filtered, and recrystallized from ethanol or acetone.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use high-field ¹H/¹³C NMR (400–600 MHz) to confirm the aromatic proton environment and thioether linkage. For example, the nitro group deshields adjacent protons, shifting signals downfield .
- X-ray Crystallography : Employ software like ORTEP-3 or WinGX to resolve 3D structures. Crystallize the compound in DMSO/water mixtures and collect data at low temperatures (100 K) to reduce thermal motion artifacts .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 324.24 for C₁₃H₈ClNO₄S) .
Q. What are the primary research applications of this compound?
Methodological Answer:
- Organic Synthesis : Acts as a precursor for thiazole derivatives (e.g., 2-arylthiazoles) via condensation with α-bromo ketones .
- Metal-Organic Frameworks (MOFs) : The nitro and thio groups enable coordination with transition metals (e.g., Cu²⁺, Fe³⁺) to form phosphonate-based MOFs for catalytic applications .
- Biological Probes : Functionalize the carboxylic acid group to create fluorescent tags or enzyme inhibitors. Test bioactivity via in vitro assays (e.g., kinase inhibition) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in the synthesis of derivatives?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nitro group activation, while non-polar solvents (toluene) favor thioether formation.
- Temperature Gradients : Lower temperatures (0–20°C) reduce side reactions in DCM, achieving >80% yield of the desired regioisomer .
- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) to direct electrophilic substitution. For example, AlCl₃ in DCM at 50°C selectively nitrates the para position .
Q. How can researchers resolve discrepancies in spectral data between synthesized batches?
Methodological Answer:
- Purity Assessment : Perform HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1%. Use preparative TLC for small-scale purification .
- Dynamic NMR Studies : Variable-temperature NMR (e.g., −40°C to 25°C) identifies conformational exchange broadening in the thioether moiety .
- Cross-Validation : Compare experimental IR (e.g., ν(C=O) at 1680–1700 cm⁻¹) and X-ray data with computational models (DFT, Gaussian 16) .
Q. What strategies are effective for evaluating the compound’s potential in novel material synthesis?
Methodological Answer:
- Coordination Chemistry : React with metal salts (e.g., Cu(NO₃)₂) in aqueous ethanol. Characterize MOFs via PXRD and BET surface area analysis .
- Polymer Functionalization : Graft onto polyaniline backbones via carbodiimide coupling. Test conductivity changes using four-probe measurements .
- Photocatalytic Testing : Assess nitro-to-amine reduction under UV light (λ = 365 nm) with Pt/TiO₂ catalysts. Monitor reaction progress via UV-Vis spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
